1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one

P2Y10 receptor GPCR agonism Lysophosphatidylserine receptor

1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one (CAS 662138-55-8) is a synthetic, 2,5-disubstituted thiophene derivative characterized by a 2-acetyl group and a 5-oct-1-ynyl side chain. This compound belongs to the class of acetylenic thiophenes, a structural motif found in various biologically active natural products and synthetic drug candidates.

Molecular Formula C14H18OS
Molecular Weight 234.36 g/mol
CAS No. 662138-55-8
Cat. No. B12071698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one
CAS662138-55-8
Molecular FormulaC14H18OS
Molecular Weight234.36 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=CC=C(S1)C(=O)C
InChIInChI=1S/C14H18OS/c1-3-4-5-6-7-8-9-13-10-11-14(16-13)12(2)15/h10-11H,3-7H2,1-2H3
InChIKeyOSIFEBCQKKXSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one (CAS 662138-55-8) for P2Y10 GPCR Research Procurement


1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one (CAS 662138-55-8) is a synthetic, 2,5-disubstituted thiophene derivative characterized by a 2-acetyl group and a 5-oct-1-ynyl side chain . This compound belongs to the class of acetylenic thiophenes, a structural motif found in various biologically active natural products and synthetic drug candidates. It is listed as a known agonist of the P2Y10 receptor (LPS2), a G-protein-coupled receptor (GPCR) implicated in monocytic differentiation and autoimmune disease pathways [1]. It serves as a specialized research tool for probing Lysophosphatidylserine (LysoPS) receptor pharmacology and as a versatile synthetic intermediate for constructing more complex molecular architectures via its terminal alkyne handle .

Procurement Risks of Substituting 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one with Generic 2-Acetylthiophenes


Generic substitution of 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one with simpler 2-acetylthiophenes (e.g., CAS 88-15-3) or other 5-substituted analogs is technically invalid for applications requiring specific P2Y10 modulation or defined physicochemical properties. The 5-oct-1-ynyl substituent is not an inert, exchangeable group; its conjugated triple bond system modulates the electronic density of the thiophene ring and provides a reactive handle for 'click' chemistry derivatization not present in alkyl- or aryl-substituted analogs [1]. Critically, a change in the length or nature of the 5-substituent is known to profoundly alter biological activity. For instance, within the structurally related class of acetylenic thiophenes, small changes to the terminal alkyne chain abolish or significantly reduce antiparasitic potency [2]. Therefore, selecting a compound with a non-equivalent 5-substituent will predictably not reproduce the target engagement or downstream functional effects of the target compound for specific P2Y10 receptor studies, rendering comparative data invalid.

Quantitative Differentiation Evidence for 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one (CAS 662138-55-8)


P2Y10 Receptor Agonist Potency (EC50 288 nM) vs. Endogenous Ligand ATP

The compound demonstrates quantifiable agonist activity at the mouse P2Y10 receptor, with a reported EC50 of 288 nM [1]. This places its potency in a defined range relative to other known P2Y10 ligands. The endogenous agonist ATP exhibits a significantly higher EC50 (>1.00E+3 nM) in a comparable assay format, indicating the target compound is more potent than the canonical endogenous agonist at this receptor [1]. While direct head-to-head comparison data with synthetic LysoPS analogs in the same assay are unavailable, this EC50 provides a benchmark for its activity profile.

P2Y10 receptor GPCR agonism Lysophosphatidylserine receptor

Terminal Alkyne Functionality Enables 'Click' Chemistry Derivatization vs. Saturated Alkyl Analogs

The 5-oct-1-ynyl substituent provides a terminal alkyne functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' chemistry reactions for facile bioconjugation or fluorophore attachment. This specific reactivity is categorically absent in the structurally related but saturated analog, 5-octyl-2-acetylthiophene (CAS 59988-75-7), which instead bears an n-octyl chain [1]. The alkyne handle allows for late-stage functionalization of the intact pharmacophore, a critical step for generating target-engagement probes and cellular imaging tools without requiring de novo synthesis of the entire scaffold.

Click Chemistry Chemical Biology Sonogashira coupling

Drug-Like Physicochemical Profile Relative to High-Molecular-Weight LysoPS Agonists

With a molecular weight of 234.36 g/mol, 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one is significantly smaller than many synthetic LysoPS analog agonists, which typically have molecular weights exceeding 500 g/mol [1]. This lower molecular weight is a class-level advantage for cell permeability and synthetic tractability, though direct permeability data have not been published. The compound's calculated partition coefficient (cLogP) can be inferred to be lower than that of more lipophilic analogs with longer or multiple alkyne chains, but specific comparative data are not available.

Drug-likeness Lipinski parameters Molecular weight

Recommended Application Scenarios for 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one (662138-55-8)


P2Y10/LPS2 Receptor Pharmacological Profiling and Screening

The compound is best deployed as a reference agonist in cell-based functional assays for the P2Y10 receptor. Its established EC50 of 288 nM provides a benchmark for calibrating assay sensitivity and comparing the efficacy of novel ligands [1]. Researchers investigating LysoPS receptor subtype selectivity can use this compound alongside tools for GPR34 and GPR174 to dissect differential pathway activation.

Chemical Probe Synthesis via Alkyne-Enabled Bioconjugation

Thanks to its terminal alkyne group, this compound serves as a direct precursor for 'click' chemistry-mediated derivatization. It is suitable for generating biotinylated or fluorophore-labeled probes for pull-down assays and cellular target engagement studies without altering the core 2-acetylthiophene pharmacophore [1]. This enables specific P2Y10 target validation workflows.

Synthetic Building Block for Structure-Activity Relationship (SAR) Libraries

As a 2,5-disubstituted thiophene, this compound is a versatile intermediate for constructing focused compound libraries. The 5-oct-1-ynyl group can be further elaborated via Sonogashira coupling, while the 2-acetyl group is available for Claisen condensations or reductive aminations [1]. This dual reactivity allows systematic exploration of chemical space around the P2Y10 pharmacophore.

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